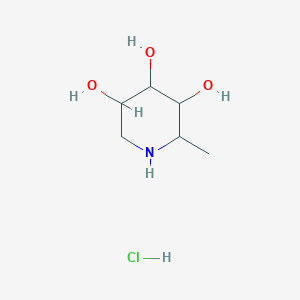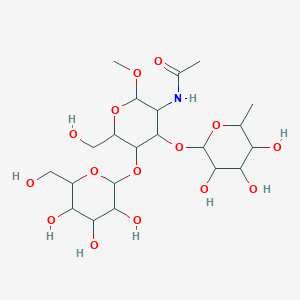![molecular formula C39H50N5O19P B1139753 (2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid CAS No. 507471-72-9](/img/structure/B1139753.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Overview
Description
Caffeic acid-pYEEIE is a phosphopeptide ligand known for its high affinity for the src SH2 domain. It is chemically named as N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-O-phosphono-L-tyrosyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-glutamic acid. This compound has a molecular weight of 923.82 and is used primarily in scientific research due to its significant biological activity .
Mechanism of Action
Target of Action
Caffeic Acid-pYEEIE, also known as HY-P1377, is a non-phosphopeptide inhibitor that exhibits potent binding affinity for the GST-Lck-SH2 domain . The SH2 domain is a critical component of the Src family of protein kinases, which play key roles in cellular proliferation, survival, and differentiation .
Mode of Action
The compound interacts with its target, the SH2 domain, by binding to it. This binding is believed to inhibit the function of the Src family kinases, thereby affecting the signaling pathways they are involved in . .
Biochemical Pathways
These include cell growth, cell division, and signal transduction pathways . Therefore, it can be inferred that Caffeic Acid-pYEEIE may influence these pathways through its interaction with the Src family kinases.
Pharmacokinetics
Studies on caffeic acid, a related compound, suggest that it is rapidly absorbed and metabolized . It is also known that lifestyle factors such as smoking and the use of oral contraceptives can influence the pharmacokinetics of caffeic acid
Result of Action
Given its binding affinity for the src family kinases, it is likely that the compound may influence cellular processes regulated by these kinases, such as cell growth and division
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caffeic acid-pYEEIE involves the coupling of caffeic acid with a phosphopeptide sequence. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of peptide bonds. The reaction conditions often include a controlled pH environment and specific temperature settings to ensure optimal yield and purity .
Industrial Production Methods
While detailed industrial production methods for Caffeic acid-pYEEIE are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and can produce high-purity peptides suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Caffeic acid-pYEEIE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield hydroquinones. Substitution reactions can result in various modified peptides .
Scientific Research Applications
Caffeic acid-pYEEIE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in studies involving the src SH2 domain, helping to elucidate protein-protein interactions.
Biology: The compound is employed in cellular signaling research, particularly in pathways involving the src family kinases.
Medicine: Caffeic acid-pYEEIE is investigated for its potential therapeutic applications, including cancer research and drug development.
Industry: The compound’s high affinity for specific protein domains makes it valuable in the development of diagnostic tools and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE): This compound has a similar peptide sequence but lower affinity for the src SH2 domain.
Caffeic acid phenethyl ester: Another derivative of caffeic acid with different biological activities.
Chlorogenic acid: A related compound with antioxidant properties
Uniqueness
Caffeic acid-pYEEIE is unique due to its high affinity for the src SH2 domain, which is 30-fold higher than that of Ac-pYEEIE. This makes it particularly valuable in research focused on src family kinases and their role in cellular signaling .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20-,24-,25-,26-,27-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLXQPYJYPETQ-YYGGXQSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N5O19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)








![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/new.no-structure.jpg)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)


